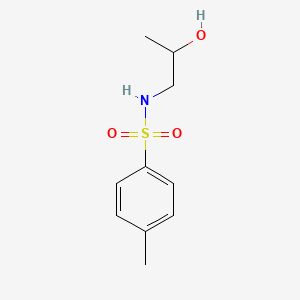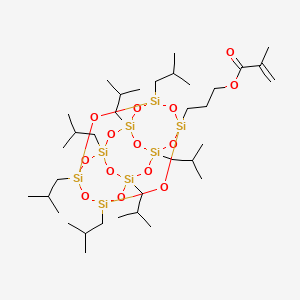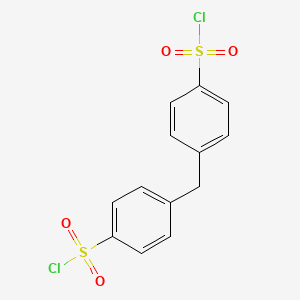
3-Ethyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine
Descripción general
Descripción
The compound “3-Ethyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine” is a type of organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The “methylsulfanyl” group indicates the presence of a sulfur atom, which is bonded to a methyl group (CH3). The “ethyl” group is a two-carbon alkyl group (C2H5).
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazine ring, for instance, is a part of many biologically active compounds and is involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the structure and functional groups of the compound .Aplicaciones Científicas De Investigación
Inter-Ligand Reactions and Complex Formation
Coxall et al. (2000) detailed the synthesis of two ligands through derivatization of cyanuric chloride and their subsequent reactions with metal salts to form oligomerization reactions, leading to the creation of complex structures with potential applications in materials science and catalysis Coxall et al., 2000.
Synthesis Methods
Ghorbani‐Vaghei et al. (2015) demonstrated an efficient catalyst-based method for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, highlighting an environmentally friendly approach to synthesizing triazine derivatives Ghorbani‐Vaghei et al., 2015.
Tribological Applications
Wu et al. (2017) researched the tribological properties and tribochemistry mechanism of sulfur-containing triazine derivatives in water-glycol, showing improved antiwear and friction-reducing capacities, indicating potential uses in lubricant formulations Wu et al., 2017.
Novel Synthesis of Anti-Tumor Agents
Badrey & Gomha (2012) explored the synthesis of novel triazines and triazepines with potential anti-tumor properties, offering insights into the development of new cancer therapeutics Badrey & Gomha, 2012.
Chemical Modification for New Molecules
Collins et al. (2000) described the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones to produce derivatives with different functionalities, opening pathways for creating a variety of new molecules with diverse applications Collins et al., 2000.
Safety And Hazards
Direcciones Futuras
The future research directions for a compound depend on its potential applications. For instance, if the compound shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if the compound has unique chemical reactivity, it could be used in the development of new synthetic methods .
Propiedades
IUPAC Name |
3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-3-9-4-7-6(10-2)8-5-9/h3-5H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMRGIFJEUBJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=NC1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396223 | |
| Record name | STK382560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine | |
CAS RN |
1189289-64-2 | |
| Record name | STK382560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 6'-(2,3-dihydro-1H-indol-1-yl)-1,3-dihydro-1,3,3-trimethyl-](/img/structure/B1599082.png)





![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)

![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
